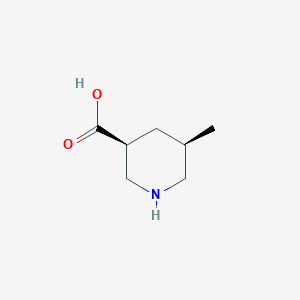
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% (5-TFPP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, and has a molecular weight of 250.3 g/mol. 5-TFPP has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to selectively interact with certain enzymes and receptors. In
Aplicaciones Científicas De Investigación
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to selectively interact with certain enzymes and receptors. It has been used as an inhibitor of cyclin-dependent kinases (CDKs), and has been found to be effective in inhibiting the growth of cancer cell lines. It has also been used to study the role of CDKs in the regulation of cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been used to study the role of phosphoinositide 3-kinases (PI3Ks) and their role in regulating cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is not fully understood. However, it is believed to act as an inhibitor of CDKs and PI3Ks. By inhibiting these enzymes, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is able to inhibit the growth of cancer cells and regulate cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been found to interact with certain receptors, such as the serotonin receptor, which may explain its potential as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% are still being studied. However, it has been found to inhibit the growth of cancer cells and regulate cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been found to interact with certain receptors, such as the serotonin receptor, which may explain its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% in lab experiments is its ability to selectively interact with certain enzymes and receptors. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for studying the role of CDKs and PI3Ks in the regulation of cell growth and differentiation. The main limitation of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% in scientific research. These include further study of its mechanism of action and its interactions with different receptors, as well as its potential as a therapeutic agent. Additionally, further study of its effects on cell cycle progression and cancer cell growth could lead to new treatments for cancer. Finally, further research into the synthesis of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% could lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
The synthesis of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is most commonly achieved through the reaction of 2,4,6-trifluorophenylhydrazine and pyridine. This reaction yields a mixture of products, which can be separated by column chromatography using a suitable solvent. The desired product can then be isolated and purified by recrystallization.
Propiedades
IUPAC Name |
5-(2,4,6-trifluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-7-3-8(13)11(9(14)4-7)6-1-2-10(15)16-5-6/h1-5H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTAIHCRJJIYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trifluorophenyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)


